6'-butyl-10'-methyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one
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Overview
Description
6’-butyl-10’-methyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one is a spirocyclic compound that features a unique structural framework Spirocyclic compounds are characterized by having two or more rings that are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-butyl-10’-methyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the formation of spirooxindoles can be achieved through Lewis acid-catalyzed reactions, which offer excellent diastereoselectivity .
Industrial Production Methods
Industrial production methods for such spirocyclic compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6’-butyl-10’-methyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
6’-butyl-10’-methyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6’-butyl-10’-methyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites with high specificity, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
6’-butyl-4’,8’-dihydro-3’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene]-8’-thione: This compound has a similar spirocyclic structure but includes a thione group instead of a ketone.
5’,6’,7’,8’-Tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4-one: This compound features a quinazolinone ring fused to the spirocyclic system.
Uniqueness
What sets 6’-butyl-10’-methyl-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H26O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6'-butyl-10'-methylspiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-one |
InChI |
InChI=1S/C22H26O3/c1-3-4-8-16-14-19(23)24-21-15(2)20-17(13-18(16)21)9-12-22(25-20)10-6-5-7-11-22/h9,12-14H,3-8,10-11H2,1-2H3 |
InChI Key |
NBEBOLUJQQDPTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=C3C=CC4(CCCCC4)OC3=C2C |
Origin of Product |
United States |
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